

An In-depth Technical Guide to 2,4,5-

Trifluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,5-Trifluorotoluene

Cat. No.: B1591408

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorotoluene, a halogenated aromatic hydrocarbon, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluorinated substitution pattern on the toluene backbone imparts distinct physicochemical properties that are advantageous for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2,4,5-Trifluorotoluene**.

While specific data for **2,4,5-Trifluorotoluene** is not as widely available in public literature as for other isomers, this guide compiles the most relevant information and draws comparisons with closely related compounds to provide a thorough understanding of its characteristics.

Chemical and Physical Properties

Precise experimental data for **2,4,5-Trifluorotoluene** is limited. However, based on the properties of other trifluorotoluene isomers, we can infer its general characteristics. A summary of key physical and chemical data for related trifluorotoluene isomers is presented below for comparative purposes.



Property	2,3,4- Trifluorotoluene	2,4,6- Trifluorotoluene	(Trifluoromethyl)be nzene (General Trifluorotoluene)
CAS Number	193533-92-5[1]	79348-71-3[2]	98-08-8[3]
Molecular Formula	C7H5F3	C7H5F3	C7H5F3
Molecular Weight	146.11 g/mol	146.11 g/mol [2]	146.11 g/mol [3]
Appearance	Colorless to light yellow clear liquid[4]	-	Colorless liquid[3]
Boiling Point	126-127 °C	-	102 °C[5]
Melting Point	-	-	-29 °C[5]
Density	1.222 g/mL at 25 °C	-	1.19 g/mL at 20 °C[5]
Refractive Index	n20/D 1.434	-	1.414[5]
Solubility in Water	-	-	< 1 mg/mL[5]

Spectroscopic Data

Detailed spectroscopic data for **2,4,5-Trifluorotoluene** is not readily available. However, analysis of related compounds provides insight into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine atoms.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.
- ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for identifying trifluorinated compounds. For α,α,α-Trifluorotoluene, a singlet is observed at -63.2 ppm.[3] For 1-bromo-2,4,5-trifluorobenzene, a related compound, three distinct ¹⁹F resonances are observed, indicating different chemical environments for each fluorine atom.[6]



Infrared (IR) Spectroscopy: The IR spectrum of trifluorotoluene derivatives typically shows characteristic C-F stretching vibrations in the region of 1100-1400 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum of trifluorotoluene (CAS 98-08-8) shows a molecular ion peak at m/z 146.[7] Fragmentation patterns would involve the loss of fluorine atoms and the methyl group.

Synthesis

The synthesis of specifically **2,4,5-Trifluorotoluene** is not well-documented in readily accessible literature. However, general methods for the synthesis of trifluorotoluenes and related fluorinated aromatic compounds can be adapted. A common industrial method for producing (trifluoromethyl)benzene involves the reaction of benzotrichloride with hydrogen fluoride.[3] For laboratory-scale synthesis, coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst is a known method.[3]

A plausible synthetic route to **2,4,5-Trifluorotoluene** could involve the fluorination of a corresponding chlorinated or brominated toluene precursor. For instance, a patent describes the synthesis of **1,2,4-trifluorobenzene** starting from **2,4-dichlorofluorobenzene**, which undergoes nitration, fluorination, reduction, diazotization, and deamination.[8] A similar multistep synthesis could potentially be designed to yield **2,4,5-Trifluorotoluene**.

Experimental Workflow for a General Trifluorotoluene Synthesis

Below is a generalized workflow for the synthesis of a trifluorotoluene derivative, illustrating the key steps that might be involved.





Click to download full resolution via product page

A potential multi-step synthesis pathway for **2,4,5-Trifluorotoluene**.

Applications in Drug Development

Fluorinated compounds are of great importance in the pharmaceutical industry. The introduction of fluorine atoms into a drug molecule can significantly alter its properties in a beneficial way.[9] These modifications can lead to:

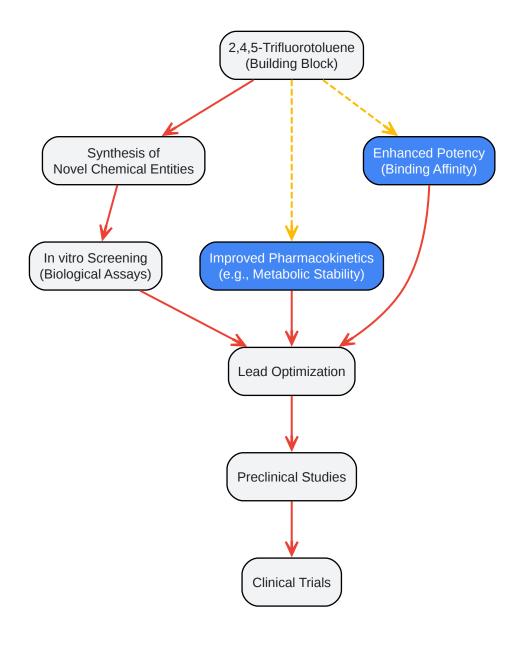
- Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
- Increased Lipophilicity: The trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.
 [10]
- Improved Binding Affinity: The electron-withdrawing nature of fluorine can influence the pKa
 of nearby functional groups and enhance interactions with biological targets.[10]

While specific applications of **2,4,5-Trifluorotoluene** in drug development are not extensively documented, its structural motif is found in various biologically active molecules. For example, 1-(bromomethyl)-2,4,5-trifluorobenzene has been used in the synthesis of compounds with potential therapeutic applications.[11] The trifluorobenzene moiety is present in recently approved oral drugs.[11]

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression of how a fluorinated building block like **2,4,5-Trifluorotoluene** can be utilized in the drug discovery process.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3,4-Trifluorotoluene 99 193533-92-5 [sigmaaldrich.com]
- 2. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. Trifluorotoluene Wikipedia [en.wikipedia.org]
- 4. 2,3,4-Trifluorotoluene | 193533-92-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. grokipedia.com [grokipedia.com]
- 6. azom.com [azom.com]
- 7. ez.restek.com [ez.restek.com]
- 8. CN110498730B Synthetic method of 1,2, 4-trifluorobenzene Google Patents [patents.google.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. nbinno.com [nbinno.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,5-Trifluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591408#2-4-5-trifluorotoluene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com